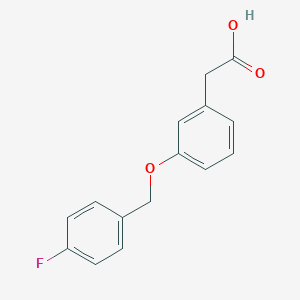

![molecular formula C42H40O2P2 B165721 (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine] CAS No. 133545-24-1](/img/structure/B165721.png)

(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

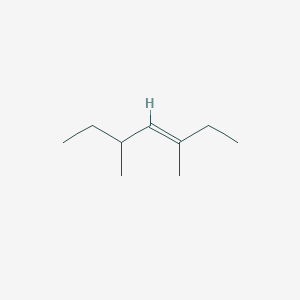

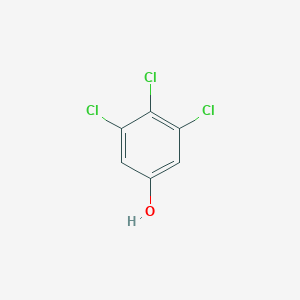

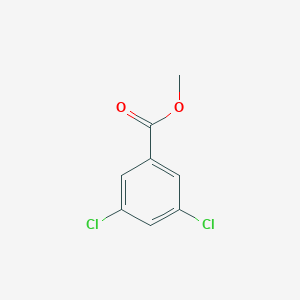

“®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine]” is a chemical compound with the molecular formula C42H40O2P2. It has a molecular weight of 638.71 . This compound is sold in collaboration with Solvias AG .

Molecular Structure Analysis

The molecular structure of this compound includes two phosphine groups attached to a biphenyl core, which is further substituted with methyl and methoxy groups . The exact 3D conformation can be determined using techniques like X-ray crystallography .More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .

Aplicaciones Científicas De Investigación

Synthesis and Structural Properties

MeO-BIPHEP and its analogues have been synthesized in enantiomerically pure forms, utilizing a synthetic scheme that includes ortho-lithiation/iodination reactions followed by Ullmann reactions. This method provides an efficient route to bis(phosphinoyl)-substituted biphenyl systems, with absolute configurations established through X-ray analysis of derived Pd complexes and CD comparisons (Schmid et al., 1991).

Catalytic Applications

Enantioselective Catalysis

MeO-BIPHEP has demonstrated efficiency as a ligand in enantioselective catalysis. It has been used in the hydrogenation of pyrones, where a hydrido-bis-solvento complex of Ru(II) demonstrated structural significance in the enantioselective hydrogenation cycle (Currao et al., 1996). Additionally, new optically active MeO-BIPHEP-type ligands have been prepared and characterized, contributing to the synthesis of chiral diphosphines by an improved method, which are significant in asymmetric synthesis (Menglin et al., 2006).

Coordination Chemistry

In coordination chemistry, MeO-BIPHEP has shown the capability to act as a six-electron donor to Ru(II) via an unexpected coordination, as elucidated through detailed NMR studies and X-ray structural analysis. This property is critical for understanding the electronic and structural aspects of transition metal complexes involving MeO-BIPHEP (Feiken et al., 1997).

Suzuki-Miyaura Coupling Reactions

MeO-BIPHEP-based Pd(II) complexes have been identified as effective precatalysts for Suzuki-Miyaura coupling reactions, showcasing high yields and short reaction times. This highlights MeO-BIPHEP's role in facilitating carbon-carbon bond formation, a cornerstone reaction in organic synthesis (Barder, 2006).

Propiedades

IUPAC Name |

[2-[2-bis(4-methylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(4-methylphenyl)phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H40O2P2/c1-29-13-21-33(22-14-29)45(34-23-15-30(2)16-24-34)39-11-7-9-37(43-5)41(39)42-38(44-6)10-8-12-40(42)46(35-25-17-31(3)18-26-35)36-27-19-32(4)20-28-36/h7-28H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMVLPFJTUJZAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC(=C3C4=C(C=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H40O2P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine] | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B165668.png)